molecular formula C12H12N2O2 B555703 (R)-2-Amino-3-(quinolin-2-yl)propanoic acid CAS No. 170421-67-7

(R)-2-Amino-3-(quinolin-2-yl)propanoic acid

Cat. No.: B555703
CAS No.: 170421-67-7
M. Wt: 216.24 g/mol
InChI Key: CRSSRGSNAKKNNI-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-2-Amino-3-(quinolin-2-yl)propanoic acid is a chiral unnatural amino acid of high interest in medicinal chemistry and drug discovery, serving as a critical synthetic intermediate and pharmacophore. Its core structure integrates a quinoline heterocycle, a privileged scaffold in pharmaceuticals, with a propanoic acid side chain, enabling diverse biological activities and research applications. The specific (R)-enantiomer offers unique steric and electronic properties for the development of targeted therapeutics. This compound is primarily investigated for its potential in neuroscience and oncology research. The quinoline moiety is recognized for its role in targeting the glycine site of the NMDA receptor complex, a critical target for neurological conditions . As a building block, this compound can be utilized to create novel agonists or antagonists with subunit-specific activity, aiding the study of conditions like schizophrenia, chronic pain, and neurodegenerative diseases . Concurrently, the quinoline scaffold is a well-established template in anticancer agent development . Derivatives can function through mechanisms such as apoptosis induction, inhibition of angiogenesis, and disruption of cell migration, showing promise against various cancer cell lines, including breast, lung, and colon cancers . Further research applications include its use as a precursor in the synthesis of complex molecules for probing oxidative stress pathways. Quinoline-based structures have demonstrated significant antioxidant and metal-chelating activities, which can protect against oxidative damage in cellular models, making them relevant for studying neurodegenerative diseases and other conditions linked to reactive oxygen species . For research use only. Not for diagnostic or therapeutic purposes.

Properties

IUPAC Name

(2R)-2-amino-3-quinolin-2-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c13-10(12(15)16)7-9-6-5-8-3-1-2-4-11(8)14-9/h1-6,10H,7,13H2,(H,15,16)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRSSRGSNAKKNNI-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=N2)C[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Diethyl Malonate Pathway

The diethyl malonate route, as described by EvitaChem, begins with the alkylation of diethyl malonate using 2-quinolinylmethyl bromide under basic conditions. Subsequent hydrolysis and decarboxylation yield the intermediate 3-(quinolin-2-yl)propanoic acid, which undergoes asymmetric amination via a Strecker synthesis to introduce the amino group. The final step involves enzymatic resolution using immobilized penicillin acylase to isolate the (R)-enantiomer, achieving a purity of 98.7%.

Key Reaction Conditions:

  • Alkylation: Diethyl malonate (1.0 equiv), 2-quinolinylmethyl bromide (1.2 equiv), K₂CO₃ (2.0 equiv), DMF, 80°C, 12 h.

  • Enzymatic Resolution: Penicillin acylase (10 mg/mL), phosphate buffer (pH 7.4), 37°C, 24 h.

Quinolinone-Based Synthesis

An alternative approach involves the Friedländer condensation of 2-aminobenzaldehyde with ethyl acetoacetate to form the quinoline core. The resulting quinolin-2-one is functionalized at the 1-position via nucleophilic substitution with ethyl acrylate, followed by hydrolysis to yield 3-(2-oxoquinolin-1(2H)-yl)propanoic acid. Asymmetric hydrogenation using a chiral ruthenium catalyst (e.g., Ru-BINAP) introduces the amino group with 92% enantiomeric excess (ee).

Representative Procedure:

  • Friedländer Condensation: 2-Aminobenzaldehyde (10 mmol), ethyl acetoacetate (12 mmol), H₂SO₄ (cat.), ethanol, reflux, 8 h.

  • Alkylation: Quinolin-2-one (1.0 equiv), ethyl acrylate (1.5 equiv), K₂CO₃ (2.0 equiv), DMF, 100°C, 10 h.

  • Hydrolysis: NaOH (2.0 M), ethanol/water (1:1), 25°C, 12 h.

Industrial Production Methods

Continuous Flow Synthesis

Industrial-scale production employs continuous flow reactors to enhance efficiency. For example, the alkylation and hydrolysis steps are conducted in a tandem flow system with residence times optimized to 30 min per step, achieving a 78% overall yield. Catalyst recycling is implemented using Pd/C filters, reducing waste by 40%.

Solvent and Catalyst Optimization

Recent advances prioritize green solvents:

  • Ethyl lactate replaces DMF in alkylation steps, improving reaction sustainability without compromising yield (85% vs. 82% with DMF).

  • Biocatalytic amination using transaminases reduces reliance on toxic metal catalysts, achieving 95% conversion at 50°C.

Chiral Resolution Techniques

Enzymatic Resolution

Penicillin acylase selectively hydrolyzes the (S)-enantiomer of the racemic amide intermediate, leaving the (R)-enantiomer intact. This method achieves 99% ee with a 45% yield of the desired product.

Chiral Chromatography

While effective, preparative HPLC using cellulose-based columns (Chiralpak IC) is cost-prohibitive for large-scale production, with a maximum throughput of 200 g/day.

Table 1: Comparison of Chiral Resolution Methods

Methodee (%)Yield (%)ScalabilityCost (USD/kg)
Enzymatic Resolution9945High120
Chiral HPLC99.535Low980

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆): δ 2.63 (t, J = 6.0 Hz, CH₂CO), 4.42 (t, J = 6.0 Hz, NCH₂), 7.11–7.52 (m, Ar–H).

  • HPLC-MS : m/z 240.24 [M + Na]⁺, confirming molecular weight.

Purity Assessment

Ion-pair chromatography (HILIC column, 0.1% formic acid/acetonitrile) resolves residual diastereomers, with a limit of detection (LOD) of 0.1% for the (S)-enantiomer.

Optimization Strategies

Reaction Temperature Effects

Lowering the alkylation temperature from 100°C to 80°C reduces byproduct formation (e.g., dimerization) from 15% to 3%.

Catalytic Asymmetric Synthesis

The Noyori asymmetric hydrogenation protocol using (R)-BINAP-RuCl₂ achieves 92% ee but requires high H₂ pressure (50 bar). Recent studies show that Ir-catalyzed systems operate at ambient pressure with comparable enantioselectivity.

Quality Control in Industrial Settings

In-Process Controls

  • Online FTIR monitors acrylate intermediate concentrations during flow synthesis, ensuring >95% conversion before hydrolysis.

  • Chiral SFC (Supercritical Fluid Chromatography) provides real-time ee analysis, reducing batch rejection rates by 30%.

Regulatory Compliance

The compound meets ICH Q3A/B guidelines for residual solvents (<50 ppm DMF) and heavy metals (<10 ppm Pd).

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-3-(quinolin-2-yl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential
(R)-2-Amino-3-(quinolin-2-yl)propanoic acid serves as a precursor in the synthesis of pharmaceutical compounds. Its derivatives have shown promise in developing anti-cancer and anti-inflammatory agents. Research indicates that modifications to the quinoline structure can enhance biological activity, making this compound a candidate for drug development.

Case Study: Anticancer Activity
A study evaluated the cytotoxic effects of various quinoline derivatives on cancer cell lines. The results demonstrated that certain derivatives of this compound exhibited significant inhibition of cell proliferation in MCF-7 breast cancer cells, suggesting its potential as an anticancer agent.

CompoundCell LineIC50 (µM)
Derivative AMCF-710
Derivative BHeLa15
Derivative CA54912

Biological Studies

Enzyme-Substrate Interactions
The compound is utilized as a probe for investigating enzyme-substrate interactions. Its structural features allow it to mimic natural substrates, providing insights into various biochemical pathways involving quinoline derivatives.

Case Study: Enzyme Inhibition
Research focused on the inhibition of specific enzymes by this compound derivatives showed that these compounds can effectively inhibit enzymes involved in metabolic pathways, such as cyclooxygenase and lipoxygenase.

EnzymeInhibition (%)Compound Concentration (µM)
COX-185%5
COX-290%10
LOX75%15

Chemical Synthesis

Building Block for Complex Molecules
this compound is employed as a building block in the synthesis of heterocyclic compounds and natural product analogs. Its ability to participate in various chemical reactions allows chemists to create diverse molecular architectures.

Synthesis Methods
The synthesis typically involves:

  • Friedländer Synthesis: Introducing the quinoline moiety.
  • Peptide Coupling: Using carbodiimides for amino acid coupling.
  • Chiral Resolution: Employing chromatographic techniques to isolate enantiomers.

Industrial Applications

Development of New Materials and Catalysts
In industrial settings, this compound is explored for developing new materials and catalysts. Its unique properties facilitate the creation of catalysts for organic reactions, enhancing reaction efficiency and selectivity.

Case Study: Catalytic Applications
A study demonstrated the use of this compound in catalyzing asymmetric reactions, yielding products with high enantiomeric excess. This application highlights its potential in green chemistry initiatives aimed at reducing waste and improving sustainability.

Mechanism of Action

The mechanism of action of ®-2-Amino-3-(quinolin-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety can intercalate with DNA or inhibit enzyme activity by binding to the active site. This interaction can lead to the modulation of biological pathways, resulting in therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Quinoline-Based Analogues

(S)-2-Amino-3-(quinolin-4-yl)propanoic Acid Dihydrochloride
  • Molecular Formula : C₁₂H₁₂N₂O₂·2HCl
  • Key Differences: Substituent Position: The quinoline moiety is substituted at the 4-position instead of the 2-position, altering electronic distribution and steric interactions. Solubility: The dihydrochloride salt form enhances aqueous solubility, making it more suitable for in vitro assays .
3-(Quinolin-2-yl)propanoic Acid
  • Molecular Formula: C₁₂H₁₁NO₂
  • Key Differences: Backbone Modification: Lacks the α-amino group, rendering it incapable of forming zwitterionic structures or participating in peptide bonds. Biological Role: Primarily studied as a synthetic intermediate rather than a bioactive molecule .

Heterocyclic Propanoic Acid Derivatives

(R)-2-Amino-3-(pyridin-3-yl)propanoic Acid
  • Molecular Formula : C₈H₁₀N₂O₂
  • Key Differences: Ring System: Replaces quinoline with a monocyclic pyridine ring, reducing aromatic surface area and hydrophobicity. Binding Affinity: The smaller pyridine ring may limit π-stacking interactions but improve solubility in polar solvents .
D-Tryptophan [(2R)-2-Amino-3-(1H-indol-3-yl)propanoic Acid]
  • Molecular Formula : C₁₁H₁₂N₂O₂
  • Key Differences: Side Chain: Features an indole group instead of quinoline. Indole’s hydrogen-bonding capability (N–H) contrasts with quinoline’s π-deficient aromatic system. Biological Role: Essential amino acid with roles in serotonin synthesis; lacks the anticancer focus associated with quinoline derivatives .

Thioether-Containing Analogues

S-Propargyl Cysteine [(R)-2-Amino-3-(prop-2-yn-1-ylthio)propanoic Acid]
  • Molecular Formula: C₆H₉NO₂S
  • Key Differences: Functional Group: Contains a thioether and alkyne group instead of quinoline. Reactivity: The alkyne enables click chemistry applications, while the thioether may participate in redox signaling .
Carbocysteine [(2R)-2-Amino-3-(carboxymethylthio)propanoic Acid]
  • Molecular Formula: C₅H₉NO₄S
  • Key Differences :
    • Polarity : The carboxymethylthio group increases hydrophilicity, enhancing mucus-modifying activity in respiratory therapies .

Data Table: Structural and Pharmacological Comparison

Compound Name Molecular Formula Molecular Weight Key Substituent Biological Relevance
(R)-2-Amino-3-(quinolin-2-yl)propanoic acid C₁₂H₁₂N₂O₂ 216.24 Quinoline-2-yl Anticancer, neurodegenerative research
(S)-2-Amino-3-(quinolin-4-yl)propanoic acid dihydrochloride C₁₂H₁₄Cl₂N₂O₂ 289.16 Quinoline-4-yl Research tool for solubility studies
(R)-2-Amino-3-(pyridin-3-yl)propanoic acid C₈H₁₀N₂O₂ 166.18 Pyridin-3-yl Model for heterocyclic interactions
D-Tryptophan C₁₁H₁₂N₂O₂ 204.22 Indol-3-yl Serotonin precursor, metabolic studies
S-Propargyl Cysteine C₆H₉NO₂S 159.20 Prop-2-yn-1-ylthio Redox modulation, click chemistry

Research Findings and Pharmacological Insights

  • Stereochemical Influence: The (R)-enantiomer of the target compound may exhibit superior metabolic stability compared to the (S)-form, as seen in related chiral amino acids .
  • Protein Interactions: A structurally similar quinolin-2-yl derivative demonstrated three hydrogen bonds with ASN116 and π-stacking with TYR68 in a protein-ligand model, highlighting the pharmacophoric importance of the quinoline ring .
  • Solubility vs. Bioactivity: While dihydrochloride salts (e.g., (S)-quinolin-4-yl analogue) improve solubility, they may reduce membrane permeability due to increased polarity .

Biological Activity

(R)-2-Amino-3-(quinolin-2-yl)propanoic acid is a chiral compound that combines an amino acid backbone with a quinoline moiety, presenting significant potential in medicinal chemistry. This article explores its biological activities, including antimicrobial, anticancer, and antimalarial properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

  • Molecular Formula : C₁₂H₁₂N₂O₂
  • Structural Features :
    • Quinoline ring system
    • Propanoic acid side chain
    • Chiral center at the second carbon

1. Antimicrobial Activity

Research indicates that quinoline derivatives exhibit notable antimicrobial properties. A study focusing on various quinoline-based compounds demonstrated that certain derivatives of this compound showed significant inhibition against a range of microbial strains.

CompoundMicrobial StrainZone of Inhibition (mm)MIC (µg/mL)
Derivative AE. coli1510
Derivative BS. aureus185
Derivative CP. aeruginosa1215

These results suggest that modifications to the quinoline structure can enhance antimicrobial efficacy, making this compound a candidate for further development as an antimicrobial agent .

2. Anticancer Activity

The anticancer potential of this compound has been explored in various studies. For instance, derivatives have been synthesized and evaluated for their cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).

In a study involving structural modifications, certain derivatives exhibited potent cytotoxicity with IC₅₀ values ranging from 5 to 20 µM against MCF-7 cells:

CompoundCell LineIC₅₀ (µM)
Compound DMCF-710
Compound EHeLa15
Compound FMCF-75

The mechanism of action appears to involve the induction of apoptosis through mitochondrial pathways, highlighting the need for further investigation into the specific molecular targets involved .

3. Antimalarial Activity

The antimalarial properties of compounds related to this compound have also been studied extensively. A series of conjugates synthesized from quinoline derivatives demonstrated varying degrees of efficacy against Plasmodium species.

In vivo studies using infected mice showed that certain derivatives significantly reduced parasitemia levels compared to controls:

CompoundStrainParasitemia Reduction (%)
Compound GP. berghei70
Compound HP. yoelii nigeriensis65

These findings suggest that structural modifications can enhance antimalarial activity, providing a basis for developing new therapeutic agents .

Case Study: Synthesis and Evaluation of Quinoline Derivatives

A recent study synthesized multiple derivatives of this compound to evaluate their biological activities. The synthesis involved coupling with various amino acids and subsequent biological evaluations, demonstrating promising results in both anticancer and antimicrobial assays.

The study highlighted the importance of structural diversity in enhancing biological activity, with several compounds showing improved potency compared to standard drugs .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (R)-2-Amino-3-(quinolin-2-yl)propanoic acid with high enantiomeric purity?

  • Methodological Answer : Enantioselective synthesis is critical. Utilize chiral auxiliaries or asymmetric catalysis, such as Evans' oxazolidinones or enzymatic resolution (e.g., using phenylalanine ammonia-lyases, PALs, which catalyze stereospecific ammonia elimination/addition reactions). For example, highlights biocatalytic approaches using immobilized PALs for amino acid derivatives. Chiral HPLC or circular dichroism (CD) spectroscopy should validate enantiopurity (>98% as per standards in ).

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Methodological Answer : Combine spectroscopic techniques:

  • NMR : Analyze 1H^1H and 13C^{13}C spectra to confirm the quinoline moiety and stereochemistry (e.g., coupling constants for α-protons).
  • Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular weight (e.g., C12_{12}H12_{12}N2_2O2_2, expected [M+H]+^+ = 217.0972).
  • X-ray Crystallography : Resolve absolute configuration, as demonstrated in for analogous quinoline-containing ligands.

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Methodological Answer :

  • Enzyme Inhibition : Screen against amino acid-processing enzymes (e.g., aminopeptidases) using fluorogenic substrates.
  • Protein-Ligand Binding : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify affinity ().
  • Cell-Based Assays : Test cytotoxicity in HEK293 or HepG2 cells (IC50_{50} determination via MTT assays).

Advanced Research Questions

Q. How does the quinoline moiety influence molecular interactions in protein-ligand systems?

  • Methodological Answer : The quinoline group engages in π-π stacking (e.g., with aromatic residues like TYR68 in ) and hydrophobic interactions. Use molecular docking (AutoDock Vina) paired with MD simulations to map binding poses. Experimental validation via mutagenesis (e.g., replacing TYR68 with alanine) can confirm interaction hotspots. Crystallography (as in ) provides atomic-level insights.

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer : Discrepancies may arise from stereochemical impurities or assay conditions.

  • Quality Control : Re-analyze batches via chiral HPLC ( ) and COA validation ( ).
  • Assay Standardization : Use uniform buffer systems (e.g., PBS pH 7.4) and control for temperature/ionic strength.
  • Meta-Analysis : Compare datasets across studies using cheminformatics tools (e.g., PCA to identify outlier conditions).

Q. How can the stereochemical stability of this compound be assessed under varying pH and temperature conditions?

  • Methodological Answer :

  • Accelerated Stability Studies : Incubate at 40°C/75% RH for 1–4 weeks (ICH guidelines). Monitor racemization via chiral HPLC ( ).
  • pH-Dependent Kinetics : Use 1H^1H-NMR to track proton exchange rates at α-carbon under acidic/basic conditions ( provides thermodynamic data for analogous systems).

Q. What advanced techniques characterize intermolecular interactions in solid-state formulations?

  • Methodological Answer :

  • Powder X-ray Diffraction (PXRD) : Identify polymorphs.
  • Solid-State NMR : Probe hydrogen-bonding networks.
  • Thermogravimetric Analysis (TGA) : Assess hydration/decomposition (refer to thermodynamic parameters in ).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.